2,5-Dimethoxyphenylacetylene
Overview
Description
2,5-Dimethoxyphenethylamine is a class of synthetic compounds with a chemical structure similar to monoamines and with stimulant activities on the central nervous system . Synthetic phenethylamines represent one of the largest classes of “designer drugs”, obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities .
Synthesis Analysis
The preparation method for 2,5-dimethoxyphenethylamine includes several steps: 1,4-dimethoxy benzene and chloracetyl chloride carry out Friedel-Crafts reaction to obtain Alpha-chlorine-2,5-dimethoxy acetophenone which then reacts with methenamine to obtain Alpha-amino-2,5-dimethoxy acetophenone .Chemical Reactions Analysis
2C-B, a related compound, is reported to yield a positive color reaction with the Marquis reagent. The reported color obtained is yellow, turning green .Scientific Research Applications
Electrosynthesis and Chemical Synthesis
2,5-Dimethoxyphenylacetylene has been utilized in electrosynthesis. Fleischmann et al. (1983) described its synthesis from 1,4-dimethoxybenzene under both potentiostatic and galvanostatic conditions, achieving a maximum yield of approximately 70% (Fleischmann et al., 1983). Additionally, Ellis et al. (1982) explored the anodic acetoxylation of 1,4-dimethoxybenzene, resulting in a yield of 2,5-dimethoxyphenylacetate with an organic yield of 85% and a current yield of 60% (Ellis et al., 1982).
Corrosion Inhibition
Chafiq et al. (2020) researched spirocyclopropane derivatives, including 2,5-dimethoxyphenyl-related compounds, for mild steel protection in HCl. The compounds showed effective inhibition properties in acidic solutions, with adsorption linked to both physical and chemical processes (Chafiq et al., 2020).
Fluorographic Applications
Skinner and Griswold (1983) utilized a compound related to 2,5-dimethoxyphenylacetylene, 2,5-diphenyloxazole, in a fluorographic procedure for radioactivity detection in polyacrylamide gels, highlighting its application in biochemical research (Skinner & Griswold, 1983).
Reactions with Other Chemicals
Barker et al. (1975) studied the reactions of 2,5-dimethoxythiophen, derived from 2,5-dimethoxyphenylacetylene, which underwent electrophilic substitution reactions but was susceptible to ring opening by mineral acid (Barker et al., 1975).
Synthesis of Antioxidants
Adelakun et al. (2012) investigated the laccase-mediated oxidation of 2,6-dimethoxyphenol, a compound related to 2,5-dimethoxyphenylacetylene, for the production of compounds with higher antioxidant capacity, demonstrating its potential in the development of bioactive compounds (Adelakun et al., 2012).
Electrosynthesis in Thin Layer Flow Cell
Horii et al. (2005) presented a method for the paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, using a thin layer flow cell without added electrolyte. This method highlights an efficient approach to the synthesis of related compounds (Horii et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-ethynyl-1,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJAHKATEAXAOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454943 | |
Record name | 2,5-Dimethoxyphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxyphenylacetylene | |
CAS RN |
22944-08-7 | |
Record name | 2,5-Dimethoxyphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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